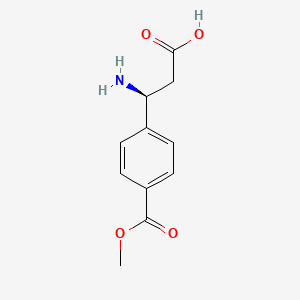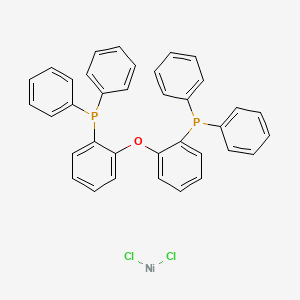
(Bis(2-diphenylphosphinophenyl) ether) dichloronickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bis(2-diphenylphosphinophenyl) ether) dichloronickel is a coordination compound that features a nickel center coordinated by two (2-diphenylphosphinophenyl) ether ligands and two chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bis(2-diphenylphosphinophenyl) ether) dichloronickel typically involves the reaction of nickel(II) chloride with (2-diphenylphosphinophenyl) ether ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the nickel center. The ligands are often prepared separately by reacting diphenylphosphine with diphenyl ether in the presence of a base such as n-butyllithium .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
(Bis(2-diphenylphosphinophenyl) ether) dichloronickel can undergo various types of reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (Bis(2-diphenylphosphinophenyl) ether) dichloronickel is used as a catalyst in various organic reactions, including cross-coupling reactions. Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds makes it valuable in synthetic organic chemistry .
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s catalytic properties could potentially be explored for the synthesis of biologically active molecules.
Industry
In industry, this compound may be used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst can help streamline synthetic processes and improve the efficiency of chemical manufacturing .
Mechanism of Action
The mechanism by which (Bis(2-diphenylphosphinophenyl) ether) dichloronickel exerts its catalytic effects involves the coordination of the nickel center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new chemical bonds. The (2-diphenylphosphinophenyl) ether ligands stabilize the nickel center and enhance its reactivity .
Comparison with Similar Compounds
Similar Compounds
Xantphos: Another diphosphine ligand with a similar structure but a larger bite angle.
DPEphos: A related compound with a similar backbone but different substituents.
Uniqueness
(Bis(2-diphenylphosphinophenyl) ether) dichloronickel is unique due to its specific ligand structure, which provides a balance of flexibility and stability. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
Properties
Molecular Formula |
C36H28Cl2NiOP2 |
|---|---|
Molecular Weight |
668.1 g/mol |
IUPAC Name |
dichloronickel;[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C36H28OP2.2ClH.Ni/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32;;;/h1-28H;2*1H;/q;;;+2/p-2 |
InChI Key |
WQJXLSCKBUFSAH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.Cl[Ni]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]benzoate](/img/structure/B13899529.png)

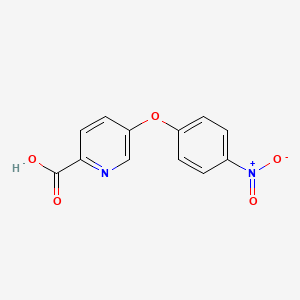

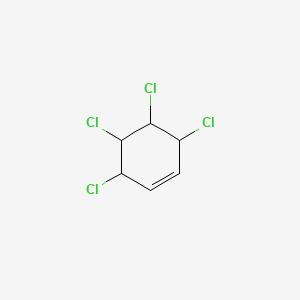
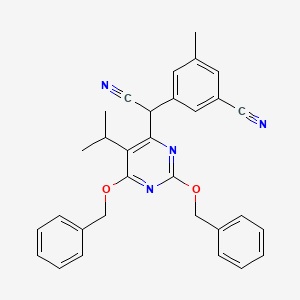


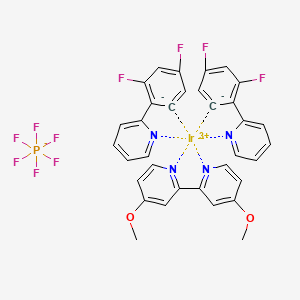

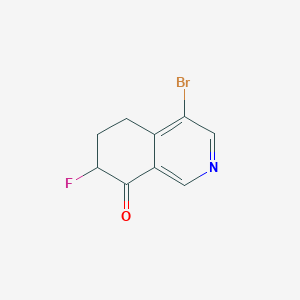
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13899595.png)
![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)
